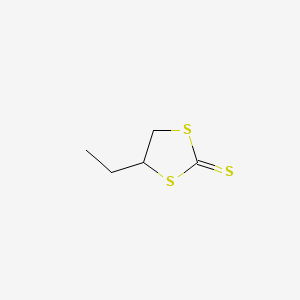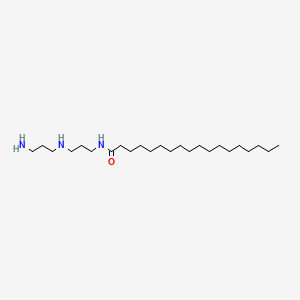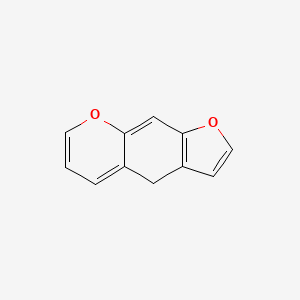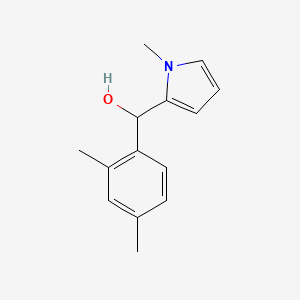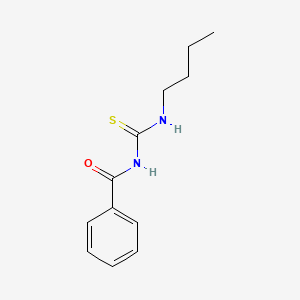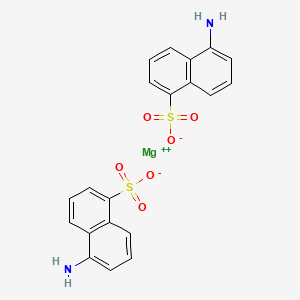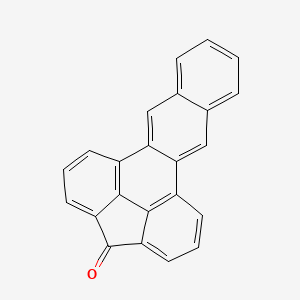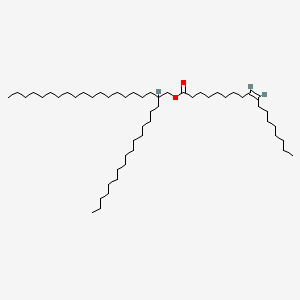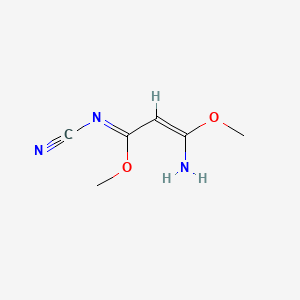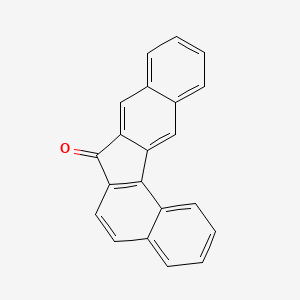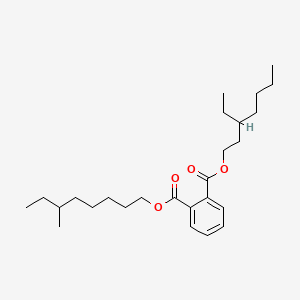
3-Ethylheptyl 6-methyloctyl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylheptyl 6-methyloctyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers. These compounds are added to plastics to increase their flexibility, transparency, durability, and longevity. The molecular formula of this compound is C26H42O4, and it has a molecular weight of 418.60928 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylheptyl 6-methyloctyl phthalate typically involves the esterification of phthalic anhydride with the corresponding alcohols, 3-ethylheptanol and 6-methyloctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 140-160°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation to remove unreacted starting materials and by-products. The final product is then subjected to quality control tests to ensure it meets the required specifications .
化学反応の分析
Types of Reactions
3-Ethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid, 3-ethylheptanol, and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学的研究の応用
3-Ethylheptyl 6-methyloctyl phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, including liver toxicity and insulin resistance.
Industry: Utilized in the production of flexible PVC products, coatings, and adhesives
作用機序
The mechanism of action of 3-Ethylheptyl 6-methyloctyl phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can interfere with hormone synthesis, transport, and metabolism, leading to dysregulation of the endocrine system.
Neurological Effects: It can affect neural structures and processes, potentially leading to neurological disorders.
Liver Toxicity: The compound can inhibit liver detoxifying enzymes, leading to liver dysfunction .
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
Uniqueness
3-Ethylheptyl 6-methyloctyl phthalate is unique due to its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalates. Its specific combination of 3-ethylheptanol and 6-methyloctanol as alcohol components differentiates it from other commonly used phthalates .
特性
CAS番号 |
85851-80-5 |
|---|---|
分子式 |
C26H42O4 |
分子量 |
418.6 g/mol |
IUPAC名 |
2-O-(3-ethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-8-15-22(7-3)18-20-30-26(28)24-17-12-11-16-23(24)25(27)29-19-13-9-10-14-21(4)6-2/h11-12,16-17,21-22H,5-10,13-15,18-20H2,1-4H3 |
InChIキー |
NYYCJHCPPINKEF-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



